The Core Properties of Diamidophosphate: A Technical Guide for Researchers
The Core Properties of Diamidophosphate: A Technical Guide for Researchers
An In-depth Examination of a Versatile Phosphorylating Agent for Scientific and Pharmaceutical Applications
Diamidophosphate (DAP), a simple yet potent phosphorylating agent, has garnered significant interest in fields ranging from prebiotic chemistry to modern drug development. This technical guide provides a comprehensive overview of the fundamental properties of diamidophosphate, tailored for researchers, scientists, and drug development professionals. The information presented herein is curated from scientific literature to facilitate a deeper understanding of its chemical nature, reactivity, and potential applications.
Physicochemical Properties
Diamidophosphate is the simplest phosphorodiamidate, with the chemical formula (NH₂)₂PO₂⁻. Its unique structure, featuring two amide groups directly attached to the phosphorus atom, imparts distinct reactivity compared to other phosphate derivatives. The physicochemical properties of diamidophosphate are summarized in the tables below. Note that some data pertains to the closely related and commercially available diammonium phosphate ((NH₄)₂HPO₄).
Table 1: General and Thermodynamic Properties of Diamidophosphate and Related Compounds
| Property | Value | Notes |
| Chemical Formula | H₄N₂O₂P⁻ | Diamidophosphate anion |
| Molar Mass | 95.018 g/mol | For the anionic form[1] |
| pKa₁ | ≈ 1.2 | Ambiguous assignment, likely involves one of the amino groups.[2] |
| pKa₂ | ≈ 5.0 | Assigned to the protonation of one of the NH₂ groups.[2] |
| Enthalpy of Formation (ΔHf°) | -821.9 kJ/mol | Calculated for diamidophosphoric acid at 298.15 K.[3][4] |
| Gibbs Free Energy of Formation (ΔGf°) | -813.5 kJ/mol | Calculated for diamidophosphoric acid at 298.15 K.[3][4] |
| Water Solubility | 588 g/L at 20 °C | For Diammonium Phosphate ((NH₄)₂HPO₄).[5] |
| Solution pH | 7.5 to 8.0 | For a 1% solution of Diammonium Phosphate.[6] |
Table 2: Spectroscopic Data for Diamidophosphate and Related Structures
| Spectroscopic Technique | Key Observables | Notes |
| ³¹P NMR | Chemical shifts are sensitive to the chemical environment. | Often acquired with ¹H decoupling.[7] The chemical shift can vary with pH and the formation of different phosphate species.[8][9] |
| Infrared (IR) Spectroscopy | Characteristic bands for P-N, P=O, and N-H bonds. | The spectrum of diammonium phosphate shows characteristic peaks for the phosphate and ammonium groups.[10][11] |
| Raman Spectroscopy | Provides complementary information to IR spectroscopy on vibrational modes. | Can be used to identify phosphate species in various matrices.[12][13] |
Chemical Reactivity and Stability
Diamidophosphate is a versatile phosphorylating agent, capable of phosphorylating a wide range of biomolecules, including nucleosides, amino acids, and lipids, often in aqueous environments.[14][15][16] Its reactivity is influenced by pH, temperature, and the presence of catalysts such as imidazole and divalent metal ions (e.g., Mg²⁺, Zn²⁺).[14]
DAP's stability is pH-dependent. It exhibits greater stability at near-neutral pH, while hydrolysis occurs under strongly acidic or basic conditions.[4] Thermal decomposition of its salts can lead to the formation of polyphosphates through the loss of ammonia.[1]
Experimental Protocols
The following are generalized experimental protocols for the synthesis of diamidophosphate and its use in phosphorylation reactions, based on procedures described in the literature.
Synthesis of Sodium Diamidophosphate Hexahydrate
This procedure is a modification of the original method reported by Stokes.[2]
Materials:
-
Phenyl phosphorodiamidate
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
Dissolve phenyl phosphorodiamidate in an aqueous solution of sodium hydroxide.
-
Stir the solution at room temperature to facilitate the base hydrolysis of the phenyl ester.
-
Precipitate the sodium diamidophosphate by adding ethanol.
-
Collect the precipitate by filtration and wash with ethanol.
-
The product can be recrystallized from water to yield the hexahydrate form.
General Protocol for DAP-Mediated Phosphorylation of Nucleosides
This protocol describes a general method for the phosphorylation of nucleosides in an aqueous solution.[14][17]
Materials:
-
Nucleoside (e.g., uridine, adenosine)
-
Diamidophosphate (DAP)
-
Magnesium chloride (MgCl₂) or Zinc chloride (ZnCl₂) (optional catalyst)
-
Imidazole (optional catalyst)
-
Hydrochloric acid (HCl) for pH adjustment
-
Water (deionized)
Procedure:
-
Prepare a stock solution of the nucleoside in deionized water.
-
Prepare a stock solution of diamidophosphate in deionized water.
-
In a reaction vessel, combine the nucleoside solution with the DAP solution. The molar ratio of DAP to the nucleoside can be varied (e.g., 1 to 25 equivalents) to optimize the reaction.[14]
-
If used, add the catalyst (MgCl₂, ZnCl₂, or imidazole) to the reaction mixture.
-
Adjust the pH of the reaction mixture to the desired value (typically between 5.5 and 8.0) using a dilute HCl solution.[14]
-
Stir the reaction at a controlled temperature (e.g., room temperature to 50 °C).[14]
-
Monitor the progress of the reaction using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Due to the hydrolysis of DAP, it may be necessary to add fresh DAP periodically to drive the reaction to completion.[14]
-
Upon completion, the phosphorylated products can be purified by techniques such as ion-exchange chromatography.
Biological Relevance and Applications
Prebiotic Phosphorylation
A significant body of research highlights the role of diamidophosphate in prebiotic chemistry. Its ability to phosphorylate the building blocks of life (nucleosides, amino acids, and lipids) in aqueous environments under plausible early Earth conditions suggests it may have been a key player in the origin of life.[15][16][18]
Drug Development: Phosphorodiamidate Prodrugs (ProTides)
In modern pharmacology, the phosphorodiamidate motif is a key component of the ProTide (pro-nucleotide) technology. This approach masks the negative charges of a nucleoside monophosphate with two amino acid ester groups, creating a more lipophilic prodrug that can readily cross cell membranes. Once inside the cell, the prodrug is enzymatically cleaved to release the active, phosphorylated drug molecule. This strategy has been successfully employed to improve the oral bioavailability and cellular uptake of antiviral and anticancer nucleoside analogs.[2][19][20]
Safety and Handling
Diammonium phosphate, a common salt of a related phosphate, is generally considered to have low toxicity. However, it may cause skin and eye irritation.[6] Good laboratory practices should be followed when handling diamidophosphate and its derivatives. This includes using personal protective equipment such as safety glasses and gloves, and working in a well-ventilated area. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for the specific compound being used.[6][21][22][23][24]
References
- 1. Diamidophosphate - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis and biological evaluation of phosphorodiamidate prodrugs of antiviral and anticancer nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cropnutrition.com [cropnutrition.com]
- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 8. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. diammonium hydrogenorthophosphate [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of Phosphonic Acids Based on Raman and Surface-Enhanced Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Phosphorylation, Oligomerization and Self-assembly in Water Under Potential Prebiotic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Prebiotic Phosphorylation of Uridine using Diamidophosphate in Aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Diamidophosphate (DAP): A Plausible Prebiotic Phosphorylating Reagent with a Chem to BioChem Potential? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. innophos.com [innophos.com]
- 22. enartis.com [enartis.com]
- 23. valudor.com [valudor.com]
- 24. redox.com [redox.com]
